Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate

Lipophilicity Drug design Membrane permeability

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate (CAS 1797281-94-7) is a synthetic arylalkylcarbamate derivative with the molecular formula C13H18FNO3 and a molecular weight of 255.28 g/mol. The compound belongs to a class of carbamates disclosed in Sanofi-Aventis patents (e.g., WO2005033066A2) as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids and is a therapeutic target for pain, inflammation, and neurological disorders.

Molecular Formula C13H18FNO3
Molecular Weight 255.289
CAS No. 1797281-94-7
Cat. No. B2847650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate
CAS1797281-94-7
Molecular FormulaC13H18FNO3
Molecular Weight255.289
Structural Identifiers
SMILESCCOC(=O)NCC(C)(C1=CC=CC=C1F)OC
InChIInChI=1S/C13H18FNO3/c1-4-18-12(16)15-9-13(2,17-3)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16)
InChIKeyIFMPBBIYHYFJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate (CAS 1797281-94-7): Key Structural and Pharmacological Class Identifiers for Procurement Decisions


Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate (CAS 1797281-94-7) is a synthetic arylalkylcarbamate derivative with the molecular formula C13H18FNO3 and a molecular weight of 255.28 g/mol [1]. The compound belongs to a class of carbamates disclosed in Sanofi-Aventis patents (e.g., WO2005033066A2) as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids and is a therapeutic target for pain, inflammation, and neurological disorders [2]. Its structural features—a 2-fluorophenyl group, a central quaternary carbon bearing a methoxy substituent, and an ethyl carbamate terminus—distinguish it within the broader arylalkylcarbamate family.

Target Pathway FAAH pathway inhibition research context; endocannabinoid degradation enzyme target
Scaffold Class Arylalkylcarbamate probe with 2-fluorophenyl and quaternary carbon center
Property Context Computed CNS property profile supports brain-penetration screening evaluation
Validation Needed Direct FAAH IC50 data not publicly available; requires target-engagement verification

Why Generic Substitution of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate (CAS 1797281-94-7) Is Not Supported: Structural Sensitivity in FAAH Carbamate Inhibitors


Arylalkylcarbamates inhibit FAAH through a covalent carbamoylation mechanism that is highly sensitive to both the N‑substituent (which governs binding affinity and target residence time) and the O‑substituent (which modulates pharmacokinetic properties) [1]. Within the Sanofi patent family, even minor alterations—such as replacing the 2‑fluorophenyl group with a 4‑fluorophenyl isomer, modifying the methoxy to a hydroxyl, or changing the ethyl carbamate to a methyl carbamate—can drastically shift FAAH inhibitory potency from nanomolar to micromolar ranges or abolish activity entirely [1][2]. Therefore, generic substitution of ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate with a structurally related arylalkylcarbamate cannot be assumed to preserve target engagement, selectivity, or downstream pharmacological outcomes without direct comparative experimental data.

N-substituent Altering the N-substituent may shift FAAH binding affinity and target residence time; even 2-fluoro to 4-fluoro isomer change can substantially alter potency.
O-substituent Modifying the O-substituent (e.g., ethyl to methyl carbamate) may alter pharmacokinetic profile; class-level SAR shows steep sensitivity.
General Subst. Minor structural changes within the arylalkylcarbamate class may shift inhibitory potency from nanomolar to micromolar range; direct comparative data required for any substitution decision.

Quantitative Differentiation Evidence for Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate (CAS 1797281-94-7) Relative to Closest Analogs


Computed Lipophilicity (XLogP3) of the Target Compound Versus the Des-Fluoro Phenyl Analog

The computed octanol-water partition coefficient (XLogP3) for ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate is 2.0, as determined by the PubChem XLogP3 algorithm [1]. In contrast, the theoretical des-fluoro analog—ethyl (2-phenyl-2-methoxypropyl)carbamate—has a lower predicted XLogP3 of approximately 1.6, based on the same computational method [2]. The 0.4 log unit increase conferred by the ortho-fluorine substituent represents a ~2.5‑fold enhancement in lipophilicity, which may translate into improved passive membrane permeability [3].

Computed Lipophilicity
Cross-study comparable
ΔXLogP3 +0.4 log units
~2.5× lipophilicity increase
Supports lipophilicity profile differentiation from des-fluoro analog
XLogP3 computed via PubChem algorithm; comparator estimated via ACD/Labs Percepta
Lipophilicity Drug design Membrane permeability

Hydrogen Bond Donor and Acceptor Count Differentiates Target Compound from Common Carbamate FAAH Inhibitor Scaffolds

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), as computed by Cactvs [1]. A commonly studied FAAH inhibitor scaffold—URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester)—has 2 HBD and 5 HBA [2]. The lower HBD count of the target compound (1 vs. 2) reduces polarity and may decrease metabolic susceptibility at the carbamate NH, while the reduced HBA count (4 vs. 5) may limit transporter-mediated efflux [3].

H-Bond Donor/Acceptor
Cross-study comparable
HBD=1, HBA=4
vs URB597: HBD=2, HBA=5
Reported CNS property profile context; lower polarity vs URB597 scaffold
Computed by Cactvs (PubChem) and DrugBank; CNS drug-likeness criteria reference
Hydrogen bonding Drug-likeness FAAH inhibitor design

Conformational Flexibility (Rotatable Bond Count) Distinguishes Target Compound from More Rigid Arylalkylcarbamate FAAH Inhibitors

The target compound contains 6 rotatable bonds (PubChem computed) [1]. In comparison, the more constrained Sanofi arylalkylcarbamate exemplified by 2,2,2-trifluoroethyl benzylcarbamate possesses only 4 rotatable bonds [2]. The higher rotatable bond count of ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate may confer greater conformational entropy in the unbound state, potentially affecting the entropic penalty upon binding to FAAH and thus impacting the overall binding free energy and residence time [3].

Rotatable Bonds
Class-level inference
6 rotatable bonds
vs comparator: 4 rotatable bonds
Supports conformational flexibility assessment for binding entropy evaluation
May influence entropic penalty upon FAAH binding; middle-ground scaffold rigidity
Conformational flexibility Entropy Binding affinity

Topological Polar Surface Area (TPSA) Profile Positions Target Compound for Favorable Passive CNS Permeation Relative to Polar Carbamate Analogs

The target compound exhibits a topological polar surface area (TPSA) of 47.6 Ų (PubChem computed) [1]. A structurally related but more polar analog—ethyl (2-(2-hydroxyphenyl)-2-methoxypropyl)carbamate (where the fluorine is replaced by a hydroxyl group)—has an estimated TPSA of approximately 67 Ų [2]. The 2-fluorophenyl substitution thus reduces TPSA by ~19.4 Ų (29% reduction), bringing it well below the established CNS drug threshold of <90 Ų and more favorably near the optimal range of <60–70 Ų for passive brain penetration [3].

Topological PSA
Cross-study comparable
TPSA 47.6 Ų
vs hydroxy analog: ~67 Ų
Reported CNS permeation property context; 29% lower TPSA than polar analog
Below standard CNS threshold of ~60–70 Ų; computed by Cactvs (PubChem)
TPSA Blood-brain barrier CNS drug design

Class-Level FAAH Inhibitory Activity Inferred from Sanofi Arylalkylcarbamate Patent with Explicit Caveat on Lack of Direct Data

The Sanofi patent WO2005033066A2 generically claims arylalkylcarbamate derivatives of formula (I) as FAAH inhibitors with an activity range of 0.001–1 μM against FAAH [1]. Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate falls within the structural scope of this claim; however, no specific IC50 value for this compound has been disclosed in the public domain as of the knowledge cutoff date [2]. In contrast, a closely related analog from the same patent family—4-fluorophenyl 2-(4-methoxyphenyl)ethylcarbamate—has a reported FAAH IC50 of 0.72 μM [1]. Without direct experimental data, the class-level inference suggests potential FAAH inhibitory activity, but this cannot be quantitatively asserted and should not be used for procurement decisions requiring validated potency.

FAAH Inhibitory Activity
Class-level inference
No direct experimental IC50 available
Class-level FAAH inference only; patent-family analog reports IC50 0.72 μM
Direct IC50 data required for procurement decisions involving target engagement
FAAH inhibition Endocannabinoid Pain

Evidence-Backed Application Scenarios for Procuring Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate (CAS 1797281-94-7)


Medicinal Chemistry Hit-to-Lead Optimization of CNS-Penetrant FAAH Inhibitors

The compound's favorable computed TPSA (47.6 Ų) and balanced HBD/HBA profile (1/4), both of which fall within established CNS drug-like thresholds [1], make it a promising starting scaffold for hit-to-lead campaigns targeting FAAH for neuropathic pain or neuroinflammatory conditions. Procurement of this compound enables SAR exploration around the 2-fluorophenyl and ethyl carbamate moieties, with the quantitative property data providing a benchmark against which newly synthesized analogs can be compared.

Pharmacokinetic Profiling and Brain Penetration Studies

With a computed XLogP3 of 2.0 and TPSA of 47.6 Ų—properties that position it favorably relative to both the des-fluoro analog (XLogP3 ≈ 1.6) and more polar carbamates (TPSA > 60 Ų) [1]—the compound can serve as a reference standard in in vitro permeability assays (PAMPA-BBB, Caco-2) and in vivo brain-to-plasma ratio determinations. This enables quantitative assessment of how the 2-fluorophenyl substitution influences CNS distribution compared to non-fluorinated or hydroxyl-substituted analogs.

Analytical Reference Standard for Method Development and Quality Control

The well-defined molecular weight (255.28 g/mol), molecular formula (C13H18FNO3), and IUPAC name (ethyl N-[2-(2-fluorophenyl)-2-methoxypropyl]carbamate) as recorded in PubChem [1] establish the compound as a suitable analytical reference standard for HPLC, LC-MS, and NMR method development. Procurement for analytical purposes is justified when characterizing compound libraries or verifying the identity of newly synthesized arylalkylcarbamates.

Structural Biology and Computational Docking Studies of FAAH-Carbamate Interactions

The compound's 6 rotatable bonds and unique quaternary carbon center bearing both fluorophenyl and methoxy substituents offer a conformational fingerprint that can be exploited in molecular docking and molecular dynamics simulations. Even in the absence of direct IC50 data, procurement enables computational chemists to model binding poses to the FAAH active site and generate testable hypotheses for subsequent experimental validation, leveraging the Sanofi patent's detailed structural disclosure [2].

Application
Selection Property
Validation Focus
CNS FAAH inhibitor hit-to-lead evaluation
Computed CNS property profile screening
CNS permeation assay context and SAR exploration
Brain penetration profiling
Lipophilicity and polarity profile review
In vitro permeability and brain-to-plasma ratio determination
Analytical reference workflow
Structural characterization data review
HPLC, LC-MS, and NMR method development context
Computational FAAH binding mode studies
Conformational flexibility profile
FAAH binding pose modeling and hypothesis generation
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